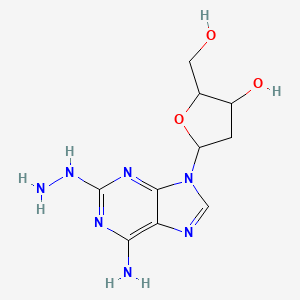

![molecular formula C22H22NO8P B12103422 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

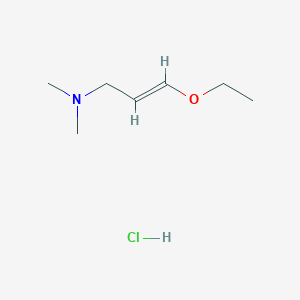

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸は、β-ラクタム環を含むユニークな構造を持つ二環式化合物です。

準備方法

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸の合成は、通常、ペンタ-1,4-ジエンまたはシクロヘキサ-1,4-ジエンとクロロスルホニルイソシアネートとの反応によって行われます。 この反応によりβ-ラクタムが生成され、これは次に、分子内ウィッティヒ反応を用いて2,3-二重結合を形成することで、所望の二環式構造に変換することができます 。工業的な製造方法では、同様の合成経路が採用されますが、大規模生産向けに最適化されています。

化学反応の分析

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、抗菌活性を持つスルホキシドを生成するために酸化することができます.

置換: この化合物へのチオールの塩基触媒付加により、飽和核の付加体が生成されます.

環状付加: この化合物は、ディールス・アルダー反応および1,3-双極子環状付加反応に関与し、新規の多環式構造を生成します.

これらの反応で一般的に使用される試薬には、クロロスルホニルイソシアネート、チオール、酸化剤などがあります。 これらの反応から生成される主要な生成物は、スルホキシドと多環式アゼチジノン構造です .

科学的研究の応用

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸は、科学研究でいくつかの応用があります。

作用機序

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸の作用機序には、ペニシリン結合タンパク質(PBP)などの分子標的との相互作用が含まれます。 これらのタンパク質に結合することにより、この化合物は細菌の細胞壁合成を阻害し、抗菌効果をもたらします 。 関与する経路には、細菌の細胞壁の完全性にとって不可欠なペプチドグリカン架橋の阻害が含まれます .

類似化合物との比較

7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸は、ペニシリンやセファロスポリンなどの他のβ-ラクタム化合物と比較することができます。 これらの化合物はすべてβ-ラクタム環を共有していますが、7-オキソ-1-アザ-ビシクロ[3.2.0]ヘプト-2-エン-2-カルボン酸は、他の化合物とは異なるユニークな二環式構造を持っています 。類似の化合物には、以下が含まれます。

ペニシリン: チアゾリジン環に融合したβ-ラクタム環が含まれています。

セファロスポリン: ジヒドロチアジン環に融合したβ-ラクタム環が含まれています。

カルバペネム: ピロリン環に融合したβ-ラクタム環が含まれています。

特性

IUPAC Name |

3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NO8P/c1-13-18-17(14(2)24)21(25)23(18)19(22(26)27)20(13)31-32(28,29-15-9-5-3-6-10-15)30-16-11-7-4-8-12-16/h3-14,17-18,24H,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDTBVOEVPJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)

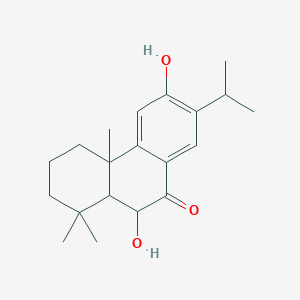

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)